molecular formula C9H8ClN3S B2425466 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione CAS No. 142989-11-5

4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione

Cat. No.: B2425466
CAS No.: 142989-11-5
M. Wt: 225.69
InChI Key: AYWXOLOQRAUPAT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-12-9(14)13(6-11-12)8-4-2-7(10)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXOLOQRAUPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The foundational approach involves the reaction of 4-chlorophenyl isothiocyanate with methylhydrazine to generate N-(4-chlorophenyl)-N’-methyl-thiosemicarbazide. This intermediate is critical for subsequent cyclization. Patent EP3486235A1 highlights that methylhydrazine’s nucleophilic attack on the isothiocyanate’s electrophilic carbon proceeds at 0–40°C in polar solvents like acetonitrile or water, achieving yields exceeding 85%. The reaction’s regioselectivity is ensured by steric and electronic effects, favoring the formation of the N-methyl-substituted thiosemicarbazide.

Acid-Catalyzed Cyclization

Cyclization of the thiosemicarbazide intermediate is typically mediated by formic acid or its derivatives. As demonstrated in the synthesis of analogous triazole-thiones, heating the intermediate with formic acid at 80–100°C induces intramolecular dehydration, forming the 1,2,4-triazole ring. The methyl group at position 2 arises from the methylhydrazine used in the initial step. This method yields 4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione in 70–75% isolated purity, with residual impurities attributed to incomplete cyclization.

Table 1: Optimization of Cyclization Conditions

Parameter Optimal Range Yield (%) Purity (%) Source
Temperature 80–100°C 73 95
Acid Catalyst Formic acid 75 93
Reaction Time 4–6 hours 68 90

Alternative Methods Involving Ring Modification

Deprotonation-Alkylation Strategy

A less conventional route involves deprotonating pre-formed 1,2,4-triazole derivatives followed by alkylation. For example, lithium tert-butoxide deprotonates 4-(4-chlorophenyl)-1,2,4-triazole-3-thione at position 2, enabling reaction with methyl iodide. However, this method faces regioselectivity challenges, as competing alkylation at position 5 occurs in 20–30% of cases, necessitating chromatographic separation.

One-Pot Synthesis from Glyoxylic Acid Derivatives

Patent CN115466227A describes a three-step protocol adaptable to the target compound:

  • Ammoniation : Ethyl glycolate reacts with methylhydrazine to form 2-hydroxy-N-methylacetohydrazide.
  • Cyclization : The hydrazide intermediate reacts with formamidine acetate in methanol-water, forming the triazole ring.
  • Thionation : Treatment with phosphorus pentasulfide (P₂S₅) introduces the thione group.
    While this method achieves 80% overall yield, scalability is limited by the hygroscopic nature of P₂S₅.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but risk forming N-formyl byproducts. Mixed solvents (e.g., water-acetonitrile) balance solubility and reactivity, as evidenced by the 88% yield reported for analogous syntheses.

Catalytic Additives

The addition of 0.1–1.0 equivalents of p-toluenesulfonic acid (PTSA) accelerates cyclization by protonating the thiosemicarbazide’s amino group, increasing electrophilicity at the reactive carbon. This reduces reaction times from 6 to 3 hours.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The methyl group at position 2 resonates as a singlet at δ 3.45–3.50 ppm, while the thione proton is absent, confirming the thione tautomer.
  • IR Spectroscopy : A strong absorption at 1290 cm⁻¹ corresponds to ν(C=S), and bands at 3139 cm⁻¹ indicate ν(N–H) stretching.
  • X-ray Crystallography : Crystallographic data reveal planarity of the triazole ring and an 82.7° dihedral angle with the 4-chlorophenyl group, minimizing steric strain.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid/acetonitrile gradient achieves baseline separation of the target compound from byproducts, confirming ≥98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Regioselectivity
Thiosemicarbazide Cyclization 75 95 High Excellent
Deprotonation-Alkylation 60 85 Moderate Poor
One-Pot Glyoxylic Acid Route 80 90 Low Good

The thiosemicarbazide cyclization method outperforms alternatives in yield and scalability, though it requires stringent control over reaction stoichiometry.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

Antifungal Activity

The compound exhibits notable antifungal properties. Research indicates that derivatives of 1,2,4-triazoles, including those similar to 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione, have shown efficacy against various fungal strains. For instance, studies have demonstrated that certain triazole derivatives possess antifungal activity comparable to commercial agents like azoxystrobin and triadimefon .

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound NameFungal StrainMIC (μg/mL)Reference
AzoxystrobinP. piricola96
TriadimefonGibberella nicotiancola0.0195–0.0620
4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thioneA. nigerTBDTBD

Antibacterial Properties

The antibacterial properties of this compound have also been extensively studied. It has been reported that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazoles have shown minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin and vancomycin .

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMIC (μg/mL)Reference
CiprofloxacinStaphylococcus aureus2.96
4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thioneE. coliTBDTBD

Antitumor Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione were evaluated for their cytotoxic effects against various cancer cell lines such as melanoma and breast cancer cells. Results indicated promising selectivity towards tumor cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)Reference
4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thioneMDA-MB-231 (Breast Cancer)TBDTBD
N'-(2-oxoindolin-3-ylidene)-...IGR39 (Melanoma)TBD

Agricultural Applications

In agriculture, compounds like 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione are being explored for their potential as fungicides and herbicides. The efficacy of these compounds against plant pathogens has been documented in various studies.

Table 4: Agricultural Efficacy of Triazoles

Application TypeTarget OrganismEfficacyReference
FungicidePhytophthora infestansHigh
HerbicideVarious WeedsModerateTBD

Material Science Applications

The unique properties of triazoles make them suitable for applications in materials science as well. They are being investigated for use in polymers and as corrosion inhibitors due to their stability and chemical resistance.

Table 5: Material Science Applications

Application TypeDescriptionPotential Benefits
Polymer AdditiveEnhances durabilityImproved mechanical properties
Corrosion InhibitorProtects metalsIncreased lifespan of materials

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Biological Activity

4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent studies and findings.

The compound is characterized by its triazole ring structure with a thione functional group, which enhances its reactivity and biological potential. The presence of the 4-chlorophenyl substituent is crucial for its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival.
  • Cell Line Studies : In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines:
    • MCF-7 (breast cancer) : IC50 = 4.363 μM compared to doxorubicin.
    • HCT116 (colon cancer) : Exhibited significant growth inhibition.
Cell LineIC50 (μM)Reference
MCF-74.363
HCT116-
Panc-1-

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens.

  • Bacterial Activity : It has demonstrated bactericidal effects comparable to standard antibiotics like streptomycin.
  • Fungal Activity : Exhibited superior antifungal activity against strains such as Candida albicans.
PathogenActivity TypeReference
Gram-positiveBactericidal
Gram-negativeBactericidal
Candida albicansAntifungal

Anti-inflammatory Effects

Research indicates that 4-(4-Chlorophenyl)-2-methyl-1,2,4-triazole-3-thione possesses anti-inflammatory properties.

  • Pro-inflammatory Marker Inhibition : The compound effectively inhibits the production of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).
Inflammatory MarkerIC50 (μM)Reference
TNF-α0.84
IL-6-

Case Studies

Several case studies have illustrated the effectiveness of this compound in specific therapeutic contexts:

  • Melanoma Treatment : A study showed that derivatives of 1,2,4-triazole compounds exhibited enhanced cytotoxicity against melanoma cell lines compared to traditional treatments.
  • Breast Cancer Models : The compound's selectivity towards cancer cells was noted in a study involving MDA-MB-231 cells, where it inhibited cell migration effectively.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .
    • FT-IR : Identify thione (C=S) stretch at ~1200–1250 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm tautomeric forms (thione vs. thiol) using SHELX programs .

Q. Example Data :

PropertyValue/ObservationReference
Molecular Weight225.70 g/mol
C=S IR Stretch1224 cm⁻¹
Crystal SystemMonoclinic, Space Group P2₁/c

Advanced: What computational methods validate its molecular properties?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate vibrational frequencies, and predict NMR chemical shifts .
  • HOMO-LUMO Analysis : Evaluate electronic properties (e.g., energy gap ~4.5 eV) to predict reactivity .
  • Torsional Angle Scans : Assess conformational flexibility (e.g., thiophenyl rotation barriers) .

Key Insight :
DFT-predicted NMR shifts show <5% deviation from experimental data, validating structural assignments .

Advanced: How to resolve contradictions in reported pharmacological activities?

Methodological Answer:
Contradictions often arise from:

  • Substituent Variability : Minor structural changes (e.g., 3-Cl vs. 4-Cl phenyl) drastically alter bioactivity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or concentrations affect IC₅₀ values .

Q. Strategies :

  • Perform structure-activity relationship (SAR) studies with systematic substituent modifications .
  • Use standardized assays (e.g., MES model for anticonvulsant activity) .

Advanced: What experimental designs optimize pharmacological activity?

Methodological Answer:

  • Derivatization : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., Br, CF₃) to enhance binding to voltage-gated sodium channels .
  • Hybrid Molecules : Conjugate with thiadiazole or morpholine moieties to improve BBB permeability .

Q. Case Study :

  • TP-315 (5-(3-chlorophenyl)-4-hexyl derivative) showed 80% seizure inhibition in MES models due to enhanced lipophilicity .

Basic: What are its key physicochemical properties?

Methodological Answer:

PropertyValueReference
CAS Number26028-65-9
Molecular FormulaC₉H₈ClN₃S
SolubilityDMSO > 50 mg/mL; Water < 1 mg/mL
Melting Point242–245°C

Q. Example :

  • For twinned crystals, apply HKLF5 format in SHELXL and refine twin laws .

Advanced: What analytical strategies validate synthetic intermediates?

Methodological Answer:

  • LC-MS : Monitor cyclization steps (e.g., m/z 225.70 for [M+H]⁺) .
  • Elemental Analysis : Confirm purity (e.g., C: 45.86%, H: 2.47% for C₁₄H₉BrClN₃S) .

Q. Troubleshooting :

  • If yields drop below 70%, re-optimize reaction time/temperature using DoE (Design of Experiments) .

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